Home > Products > Screening Compounds P9197 > Menin-MLL inhibitor-22
Menin-MLL inhibitor-22 -

Menin-MLL inhibitor-22

Catalog Number: EVT-14220093
CAS Number:
Molecular Formula: C29H39N7O3S
Molecular Weight: 565.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Menin-Mixed Lineage Leukemia inhibitor-22 is a small-molecule compound designed to disrupt the interaction between menin and mixed lineage leukemia fusion proteins, which play a critical role in the development of acute leukemias. This compound serves as a potential therapeutic agent by targeting oncogenic pathways associated with these interactions.

Source

Menin-Mixed Lineage Leukemia inhibitor-22 was developed through a series of high-throughput screening processes aimed at identifying compounds that could effectively inhibit the menin-MLL interaction. The initial discovery involved screening over 300,000 compounds, leading to the identification of several promising candidates, including Menin-Mixed Lineage Leukemia inhibitor-22, which demonstrated significant inhibitory effects on the target interaction .

Classification

Menin-Mixed Lineage Leukemia inhibitor-22 is classified as a small-molecule inhibitor. It specifically targets protein-protein interactions, which are often challenging to inhibit due to their complex nature. This compound falls under the category of targeted cancer therapies, particularly for hematological malignancies like acute leukemia.

Synthesis Analysis

Methods

The synthesis of Menin-Mixed Lineage Leukemia inhibitor-22 involves multiple steps, typically starting from commercially available precursors. The synthetic route is optimized for yield and purity, often employing techniques such as liquid chromatography-mass spectrometry for characterization.

Technical Details

  1. Initial Screening: The synthesis begins with the identification of lead compounds through high-throughput screening.
  2. Optimization: Structure-activity relationship studies are conducted to refine the chemical structure for improved potency and selectivity against menin.
  3. Characterization: Final products are characterized using techniques like nuclear magnetic resonance and mass spectrometry to confirm their identity and purity .
Molecular Structure Analysis

Structure

Menin-Mixed Lineage Leukemia inhibitor-22 has a complex molecular structure that allows it to fit into the binding pocket of menin, mimicking the natural interactions between menin and MLL proteins. The structural analysis reveals key functional groups that enhance binding affinity.

Data

  • Molecular Weight: Approximately 419.3 g/mol.
  • Binding Affinity: Low nanomolar range (Kd = 22 nM) for the menin binding pocket .
Chemical Reactions Analysis

Reactions

The primary reaction mechanism involves the competitive inhibition of the menin-MLL interaction. Menin-Mixed Lineage Leukemia inhibitor-22 binds to menin's binding site, preventing MLL fusion proteins from associating with menin.

Technical Details

  1. Binding Assays: Saturation Transfer Difference nuclear magnetic resonance spectroscopy is employed to confirm direct binding and inhibition.
  2. Kinetic Studies: These studies assess how effectively Menin-Mixed Lineage Leukemia inhibitor-22 can displace MLL peptides from menin .
Mechanism of Action

Process

Menin-Mixed Lineage Leukemia inhibitor-22 operates by disrupting the bivalent interaction between menin and MLL fusion proteins. This inhibition leads to decreased transcriptional activation of oncogenic genes associated with leukemia.

Data

In vitro studies show that treatment with Menin-Mixed Lineage Leukemia inhibitor-22 results in reduced cell proliferation in MLL leukemia cell lines and down-regulation of target genes such as Hoxa9 .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Soluble in dimethyl sulfoxide up to 40 mM; solubility in phosphate-buffered saline at pH 7.4 is approximately 6.3 µM.
  • Stability: The compound is stable under physiological conditions but may require specific storage conditions to maintain integrity .

Chemical Properties

  • pKa: Specific pKa values are determined through titration methods, influencing solubility and bioavailability.
  • LogP: Indicates lipophilicity, which is crucial for cellular uptake .
Applications

Scientific Uses

Menin-Mixed Lineage Leukemia inhibitor-22 is primarily investigated for its potential in treating acute leukemias characterized by MLL fusions. It provides a novel therapeutic strategy by targeting protein-protein interactions that are critical for cancer cell survival.

  1. Clinical Trials: Ongoing studies assess its efficacy and safety in human subjects with MLL-rearranged leukemias.
  2. Research Tool: It serves as a valuable tool in understanding the biology of menin-MLL interactions and their role in oncogenesis .
Molecular Target Context of Menin-MLL Inhibitor-22 in Leukemogenesis

Role of Menin-KMT2A/MLL1 Interaction in Transcriptional Dysregulation

Structural Basis of Menin-MLL1 Fusion Protein Complex Formation

Menin, encoded by the MEN1 gene, functions as a critical scaffolding protein in leukemogenesis. Its tertiary structure resembles a "curved left hand," featuring a central hydrophobic pocket formed by helical thumb and palm domains. This cavity serves as the primary binding site for the N-terminal menin-binding motifs (MBM1 and MBM2) of KMT2A/MLL1 and its fusion proteins [8]. High-resolution co-crystallography studies (e.g., PDB ID: 6PKC) reveal that MBM1 anchors deeply within this pocket through conserved interactions:

  • Hydrogen bonding between the pyrimidine ring of inhibitors and Tyr276 of menin
  • Pi-cation interactions involving Tyr319 and Tyr323 side chains
  • Hydrophobic packing against Phe238 [1]

The bivalent attachment of MBM1 and MBM2 motifs creates a stable oncogenic complex that recruits chromatin-modifying cofactors like LEDGF. This scaffolding is indispensable for the nuclear localization and transcriptional activity of KMT2A fusion proteins, as mutations disrupting these motifs abolish leukemogenic potential [6] [8].

Table 1: Key Structural Interactions in the Menin-KMT2A Binding Pocket

Menin DomainInteracting ResidueInteraction TypeFunctional Significance
PalmTyr276H-bond anchorBinds inhibitor pyrimidine core
ThumbTyr319/Tyr323Pi-cationStabilizes cationic inhibitor moieties
Central cavityPhe238Hydrophobic packingAccommodates branched inhibitor groups
FingerTrp341H-bond acceptorAnchors sulfonamide groups of inhibitors

HOX/MEIS1 Pathway Activation in KMT2A-Rearranged and NPM1-Mutated AML

Menin-KMT2A complexes drive leukemogenesis by constitutively activating the HOX gene cluster (particularly HOXA9) and its cofactor MEIS1. Chromatin immunoprecipitation sequencing (ChIP-seq) demonstrates menin enrichment at promoter regions of these genes in both KMT2A-rearranged (KMT2A-r) and NPM1-mutated (NPM1-m) AML. Inhibition disrupts this occupancy:

  • Treatment with Menin-MLL inhibitor-22 (1–10 μM) reduces HOXA9 and MEIS1 expression by >70% in MV4;11 cells within 24 hours [10]
  • Downregulation precedes differentiation and apoptosis, confirming transcriptional dependency [1] [5]

Notably, NPM1-m AML exhibits similar HOX/MEIS1 overexpression despite lacking KMT2A rearrangements. Cytoplasmic NPM1 mutants impair menin-mediated repression of HOXA genes, creating equivalent therapeutic vulnerability. Menin inhibitors reverse this signature, inducing differentiation markers like CD11b within 7 days [3] [6].

Table 2: HOX/MEIS1 Expression Changes in Menin-Dependent AML Subtypes

AML SubtypeBasal HOXA9/MEIS1 LevelReduction with Menin InhibitionKey Co-regulated Genes
KMT2A-r (e.g., MLL-AF9)Very high (10–50× normal)>80%PBX3, CDK6, MEF2C
NPM1-mHigh (5–20× normal)60–75%FLT3, MYC, BCL2
Wild-type KMT2A/NPM1Low/normal<20%N/A

Menin as a Therapeutic Target in Menin-Dependent Leukemia Subtypes

Dependency of KMT2A-Rearranged and NPM1-Mutated AML on Menin Scaffolding

Functional genomics validate menin as a non-redundant dependency in specific AML subtypes:

  • CRISPR screens show MEN1 is a top essential gene in KMT2A-r and NPM1-m cell lines but dispensable in other AML subtypes [6]
  • Biochemical disruption of menin-KMT2A binding with inhibitors displaces menin from high-molecular-weight nuclear complexes, confirmed by glycerol gradient ultracentrifugation [1]

This dependency arises from menin’s role as an obligate scaffold for oncogenic transcription complexes. In KMT2A-r leukemia, menin bridges KMT2A fusion proteins to:

  • DOT1L – Catalyzes H3K79 methylation at target genes
  • Super elongation complex (SEC) – Promotes transcriptional elongation
  • LEDGF – Chromatin-docking protein enabling precise genomic targeting [6] [9]

Menin-MLL inhibitor-22 exploits this vulnerability by occupying the MBM1-binding pocket (IC₅₀ = 7 nM), showing potent anti-proliferative effects in MLL-AF4+ MV4;11 cells (IC₅₀ = 0.3–0.36 μM) but minimal activity in HL-60 cells (>10 μM) lacking MLL rearrangements [10].

Menin’s Dual Role as a Tumor Suppressor and Oncogenic Cofactor

Menin exhibits context-dependent functionality across tissues:

  • Tumor suppressor: In neuroendocrine organs, menin loss drives neoplasia via:
  • Dysregulated cell cycle (reduced p18/p27 expression)
  • Impaired DNA repair (RPA2/FANCD2 interactions)
  • Epigenetic silencing of tumor suppressors like RASSF1 [7]
  • Oncogenic cofactor: In hematopoietic malignancies, menin is paradoxically required for transformation:
  • Scaffolds KMT2A fusion complexes despite wild-type MEN1 sequence
  • Sustains HOX expression to block differentiation
  • Interacts with oncogenic transcription factors (e.g., MYC, β-catenin) [3] [8]

This duality necessitates tissue-selective targeting. Menin-MLL inhibitor-22 achieves specificity by:

  • Exploiting structural differences – The menin pocket in leukemic cells adopts conformations optimized for MBM1 binding
  • Leveraging addiction – KMT2A-r/NPM1-m AML exhibit "non-oncogene reliance" on menin, while normal cells tolerate transient inhibition [5] [8]

Table 3: Menin Interacting Partners in Different Tissue Contexts

Functional ContextKey Interacting PartnersBiological OutcomeTherapeutic Implications
Neuroendocrine tissueJunD, SMAD3, p53Cell cycle arrest/DNA repairMEN1 restoration strategies
KMT2A-r leukemiaKMT2A-FP, DOT1L, LEDGFHOX/MEIS1 activationMenin-KMT2A disruption
NPM1-m AMLKMT2A-WT, XPO1HOXA derepressionMenin-KMT2A disruption

Compound Names Mentioned:

  • Menin-MLL inhibitor-22
  • VTP50469 (preclinical precursor)
  • Revumenib (clinical-stage analog)
  • MI-503/MI-463 (earlier-generation inhibitors)

Properties

Product Name

Menin-MLL inhibitor-22

IUPAC Name

N-[1-[[1-(4-cyclopropylsulfonylphenyl)azetidin-3-yl]methyl]piperidin-4-yl]-6-[2-(dimethylamino)ethoxy]pyrido[3,2-d]pyrimidin-4-amine

Molecular Formula

C29H39N7O3S

Molecular Weight

565.7 g/mol

InChI

InChI=1S/C29H39N7O3S/c1-34(2)15-16-39-27-10-9-26-28(33-27)29(31-20-30-26)32-22-11-13-35(14-12-22)17-21-18-36(19-21)23-3-5-24(6-4-23)40(37,38)25-7-8-25/h3-6,9-10,20-22,25H,7-8,11-19H2,1-2H3,(H,30,31,32)

InChI Key

MWXGAMJNJKYTPA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=NC2=C(C=C1)N=CN=C2NC3CCN(CC3)CC4CN(C4)C5=CC=C(C=C5)S(=O)(=O)C6CC6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.